molecular formula C17H12O2 B14326404 4-Pentyne-1,3-dione, 1,5-diphenyl- CAS No. 107451-76-3

4-Pentyne-1,3-dione, 1,5-diphenyl-

Cat. No.: B14326404
CAS No.: 107451-76-3
M. Wt: 248.27 g/mol
InChI Key: LZKOTIGIXOGJCW-UHFFFAOYSA-N
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Description

4-Pentyne-1,3-dione, 1,5-diphenyl- is an organic compound with the molecular formula C17H12O2. It is a derivative of pentyne and features two phenyl groups attached to the pentyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyne-1,3-dione, 1,5-diphenyl- typically involves the reaction of phenylacetylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for 4-Pentyne-1,3-dione, 1,5-diphenyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentyne-1,3-dione, 1,5-diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentyne-1,3-dione, 1,5-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentyne-1,3-dione, 1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentyne-1,3-dione, 1,5-diphenyl- is unique due to its acetylenic structure, which imparts distinct reactivity compared to its analogs. The presence of the triple bond allows for a wider range of chemical transformations and applications .

Properties

CAS No.

107451-76-3

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

1,5-diphenylpent-4-yne-1,3-dione

InChI

InChI=1S/C17H12O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10H,13H2

InChI Key

LZKOTIGIXOGJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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